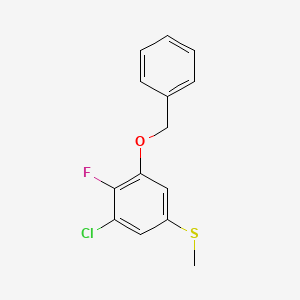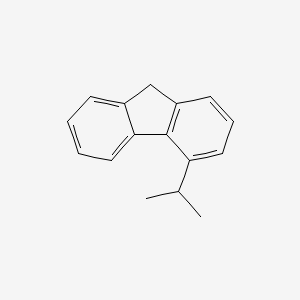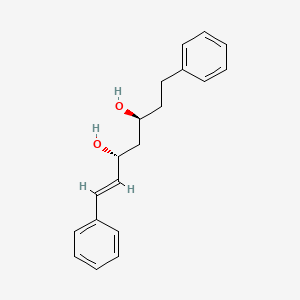
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes two phenyl groups and hydroxyl groups on the third and fifth carbon atoms of the heptene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol typically involves the hydrovinylation of nopadiene, followed by a series of transformations. One common method includes the hydroboration of nopadiene with 9-borobicyclo[3.3.1]nonane (9-BBN), followed by oxidation to yield a primary alcohol. Subsequent Swern oxidation of this alcohol produces an aldehyde, which is then reacted with 2,4-dinitrophenylhydrazine to afford the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale hydroboration and oxidation processes, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Swern oxidation conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of 1,7-diphenylheptane-3,5-diol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
科学的研究の応用
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of (E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
類似化合物との比較
Similar Compounds
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: A stereoisomer with different spatial arrangement of the hydroxyl groups.
(3R,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: Another stereoisomer with similar structure but different biological activities.
Uniqueness
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of both phenyl and hydroxyl groups provides a versatile platform for various chemical transformations and interactions, making it a valuable compound in research and industry.
特性
分子式 |
C19H22O2 |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
(E,3R,5S)-1,7-diphenylhept-1-ene-3,5-diol |
InChI |
InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18-21H,12,14-15H2/b13-11+/t18-,19-/m0/s1 |
InChIキー |
YSRHCYXKOMRFPK-VDYYAZEHSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O |
正規SMILES |
C1=CC=C(C=C1)CCC(CC(C=CC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
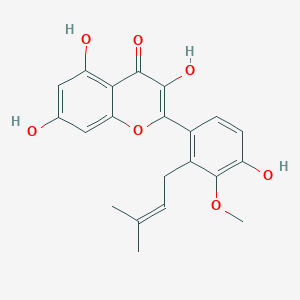
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)
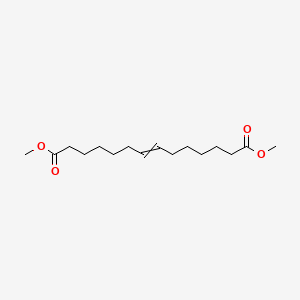
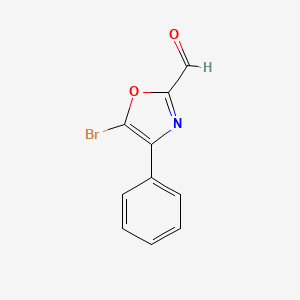
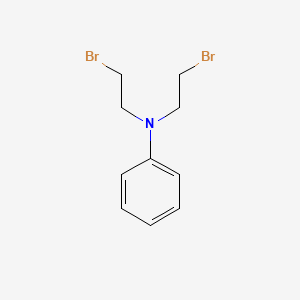
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14755088.png)
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)

